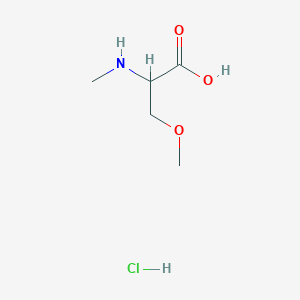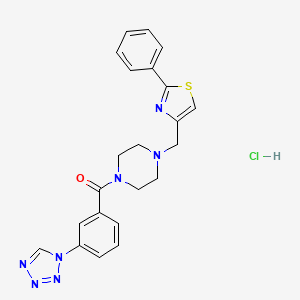
3-Methoxy-2-(methylamino)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-(methylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is also known by its IUPAC name, 3-methoxy-N-methylalanine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 3-Methoxy-2-(methylamino)propanoic acid hydrochloride involves several steps. One common method includes the methylation of 3-hydroxy-2-(methylamino)propanoic acid followed by the conversion to its hydrochloride salt . The reaction conditions often involve the use of methanol as a solvent and hydrochloric acid for the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
3-Methoxy-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methoxy-2-(methylamino)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block in the study of amino acid derivatives and their biological functions.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
3-Methoxy-2-(methylamino)propanoic acid hydrochloride can be compared with similar compounds such as:
3-Hydroxy-2-(methylamino)propanoic acid hydrochloride: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
2-Methyl-3-(methylamino)propanoic acid hydrochloride: This compound has a methyl group at the second position, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
1485645-68-8 |
|---|---|
Formule moléculaire |
C5H12ClNO3 |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(2S)-3-methoxy-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(3-9-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |
Clé InChI |
QHKXRVGTFJAYDY-WCCKRBBISA-N |
SMILES |
CNC(COC)C(=O)O.Cl |
SMILES isomérique |
CN[C@@H](COC)C(=O)O.Cl |
SMILES canonique |
CNC(COC)C(=O)O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2368298.png)

![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)


![N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2368312.png)

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide](/img/structure/B2368315.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2368317.png)

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)
